N-(2H-tetrazol-5-yl)cyclopentanecarboxamide
Beschreibung
N-(2H-tetrazol-5-yl)cyclopentanecarboxamide is a compound that features a tetrazole ring attached to a cyclopentanecarboxamide moiety. Tetrazoles are nitrogen-rich heterocycles known for their diverse applications in medicinal chemistry, material science, and as ligands in coordination chemistry . The unique structure of N-(2H-tetrazol-5-yl)cyclopentanecarboxamide makes it a compound of interest for various scientific research and industrial applications.
Eigenschaften
Molekularformel |
C7H11N5O |
|---|---|
Molekulargewicht |
181.2 g/mol |
IUPAC-Name |
N-(2H-tetrazol-5-yl)cyclopentanecarboxamide |
InChI |
InChI=1S/C7H11N5O/c13-6(5-3-1-2-4-5)8-7-9-11-12-10-7/h5H,1-4H2,(H2,8,9,10,11,12,13) |
InChI-Schlüssel |
YBLBKZJADYZEJZ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C(=O)NC2=NNN=N2 |
Isomerische SMILES |
C1CCC(C1)C(=O)NC2=NNN=N2 |
Kanonische SMILES |
C1CCC(C1)C(=O)NC2=NNN=N2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-tetrazol-5-yl)cyclopentanecarboxamide typically involves the formation of the tetrazole ring followed by its attachment to the cyclopentanecarboxamide group. One common method involves the use of a multicomponent domino reaction, where carbonyl compounds, malononitrile, and sodium azide react in the presence of a catalyst such as nickel (II) oxide nanoparticles . This method is advantageous due to its short reaction times, high yields, and simple work-up procedures.
Industrial Production Methods
Industrial production of N-(2H-tetrazol-5-yl)cyclopentanecarboxamide may involve large-scale synthesis using similar multicomponent reactions with optimized conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is often emphasized to minimize toxic waste and improve sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2H-tetrazol-5-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring or the cyclopentanecarboxamide group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the tetrazole ring or cyclopentanecarboxamide moiety are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring may yield nitro derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications .
Wissenschaftliche Forschungsanwendungen
N-(2H-tetrazol-5-yl)cyclopentanecarboxamide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-(2H-tetrazol-5-yl)cyclopentanecarboxamide involves its interaction with molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to mimic the biological activity of carboxylic acid-containing compounds. This property enables the compound to interact with enzymes, receptors, and other biomolecules, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.
Vergleich Mit ähnlichen Verbindungen
N-(2H-tetrazol-5-yl)cyclopentanecarboxamide can be compared with other tetrazole-containing compounds, such as:
1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: Known for its high detonation velocity and use as an energetic material.
4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole: A nitrogen-rich compound with applications in high-energy materials.
The uniqueness of N-(2H-tetrazol-5-yl)cyclopentanecarboxamide lies in its specific structure, which combines the properties of the tetrazole ring with the cyclopentanecarboxamide moiety, offering a distinct set of chemical and biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
